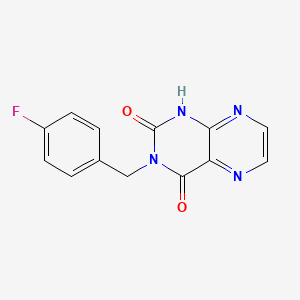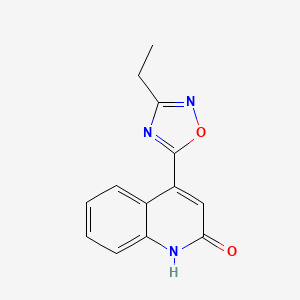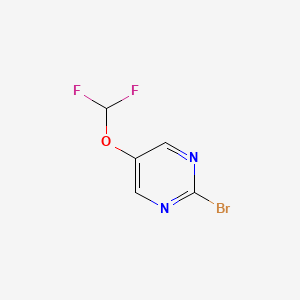![molecular formula C14H7FN2O B12496392 {[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12496392.png)
{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-fluorophenyl group and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(3-fluorophenyl)furan-2-carbaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of furan derivatives.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile in biological systems involves its interaction with cellular targets such as enzymes and receptors. The furan ring can undergo electrophilic attack, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. The nitrile groups can also participate in hydrogen bonding and electrostatic interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Fluorophenyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-{[5-(4-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile: A similar compound with a different substitution pattern on the phenyl ring.
2-{[5-(3-Trifluoromethylphenyl)furan-2-yl]methylidene}propanedinitrile: A compound with a trifluoromethyl group instead of a fluorine atom.
Uniqueness
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile is unique due to the specific substitution pattern on the furan ring and the presence of both fluorophenyl and nitrile groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C14H7FN2O |
|---|---|
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
2-[[5-(3-fluorophenyl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H7FN2O/c15-12-3-1-2-11(7-12)14-5-4-13(18-14)6-10(8-16)9-17/h1-7H |
Clé InChI |
AAMZQJVJAMVZMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12496314.png)
![4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline](/img/structure/B12496320.png)

![N-[2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12496326.png)

![Propyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496351.png)
![Methyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496354.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide](/img/structure/B12496364.png)
![ethyl 2-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12496375.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}alanine](/img/structure/B12496378.png)
![Propan-2-yl 4-[(2,5-dibromophenyl)amino]-4-oxobutanoate](/img/structure/B12496384.png)
![N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496385.png)


